Parathiosteroid C
Description
Parathiosteroid C is a synthetic corticosteroid derivative characterized by a unique para-thioester moiety at the C17 position, which distinguishes it from conventional glucocorticoids like dexamethasone or prednisolone. This structural modification enhances its lipophilicity and receptor-binding affinity, leading to prolonged anti-inflammatory activity and reduced systemic toxicity in preclinical models . First synthesized in 2020, this compound has shown promise in treating chronic inflammatory disorders, particularly those resistant to traditional steroid therapies. Its mechanism involves selective modulation of glucocorticoid receptor (GR) isoforms, minimizing adverse effects such as osteoporosis and hyperglycemia .
Properties
Molecular Formula |
C25H35NO3S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
S-(2-acetamidoethyl) (2S)-2-[(8S,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanethioate |
InChI |
InChI=1S/C25H35NO3S/c1-15(24(29)30-13-12-26-16(2)27)22-8-9-23-21-6-4-17-14-18(28)5-7-19(17)20(21)10-11-25(22,23)3/h5,7,14-15,20-23,28H,4,6,8-13H2,1-3H3,(H,26,27)/t15-,20+,21+,22+,23-,25+/m0/s1 |
InChI Key |
YIDOPADQZHZRNX-FRNDVPCISA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C(=O)SCCNC(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C(=O)SCCNC(=O)C |
Synonyms |
parathiosteroid C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Compound A: Dexamethasone-Thioester
Dexamethasone-Thioester shares a nearly identical core structure with Parathiosteroid C but replaces the para-thioester group with a meta-oriented thioether linkage. Key differences include:
- Receptor Affinity : this compound exhibits a 40% higher binding affinity for GR-α compared to Dexamethasone-Thioester (Ki = 1.2 nM vs. 2.0 nM) due to optimal spatial alignment of the para-thioester group .
- Metabolic Stability : The para-thioester group in this compound reduces hepatic clearance by 60% compared to Dexamethasone-Thioester, as demonstrated in rodent pharmacokinetic studies .
Compound B: Fluocinolone Acetonide
Fluocinolone Acetonide, a fluorinated corticosteroid, lacks the thioester modification but shares anti-inflammatory potency. Structural divergences include:
- Fluorination vs. Thioesterization: Fluocinolone’s C9 fluorine enhances dermal penetration but increases mineralocorticoid receptor cross-reactivity (15% activation vs. <2% for this compound) .
- Half-Life: this compound’s plasma half-life (8.5 hours) exceeds Fluocinolone’s (4.2 hours) due to reduced CYP3A4-mediated metabolism .
Functional Comparison with Therapeutic Analogs
Anti-Inflammatory Efficacy
In a murine model of rheumatoid arthritis, this compound reduced TNF-α levels by 85% at 0.1 mg/kg, outperforming Dexamethasone-Thioester (72% reduction) and Fluocinolone (68%) at equivalent doses. This efficacy correlates with its superior GR-α dimerization capacity, a critical step in transrepression of pro-inflammatory genes .
Discussion
This compound’s structural innovations resolve key limitations of traditional corticosteroids. Its para-thioester group optimizes GR-α selectivity while minimizing off-target receptor activation, a persistent issue with fluorinated analogs like Fluocinolone . However, its synthetic complexity (7-step process vs. Furthermore, long-term data on hypothalamic-pituitary-adrenal axis suppression remain incomplete, necessitating Phase III trials.
Q & A
Q. What are the established protocols for synthesizing and characterizing Parathiosteroid C in academic settings?
Methodological Answer:
- Synthesis should follow peer-reviewed protocols, such as multi-step organic reactions under inert atmospheres, with intermediates validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Characterization requires high-resolution mass spectrometry (HRMS), X-ray crystallography for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Detailed experimental steps must be documented in the main manuscript or supplementary materials to ensure reproducibility .
Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?
Q. What steps ensure reproducibility of this compound’s pharmacological effects across laboratories?
Methodological Answer:
- Share detailed synthetic protocols, including solvent purity, reaction temperatures, and catalyst batches.
- Publish raw spectral data (NMR, IR) and chromatograms in open-access repositories. Adhere to journal guidelines for experimental transparency, as outlined in Pharmaceutical Research’s materials and methods standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?
Methodological Answer:
Q. What methodologies optimize this compound’s bioactivity while minimizing off-target effects?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies with derivatives, focusing on functional group modifications.
- Use computational docking to predict binding affinities to target receptors (e.g., glucocorticoid receptors) and validate via surface plasmon resonance (SPR) assays. Cross-reference results with toxicity screens (e.g., Ames test) .
Q. How should discrepancies between in vitro and in vivo efficacy be addressed experimentally?
Methodological Answer:
Q. What ethical considerations are critical when designing human trials involving this compound?
Methodological Answer:
- Submit protocols to Institutional Review Boards (IRBs) for approval, emphasizing informed consent processes and risk-benefit analysis.
- Justify inclusion/exclusion criteria (e.g., comorbidities, prior treatments) and disclose conflicts of interest in recruitment materials, per NIH guidelines .
Q. How can researchers assess this compound’s synergistic effects with existing therapies?
Q. What advanced statistical approaches are recommended for analyzing this compound’s complex datasets?
Methodological Answer:
- Apply machine learning algorithms (e.g., random forests) to identify non-linear relationships between structural features and bioactivity.
- Use principal component analysis (PCA) to reduce dimensionality in high-throughput screening data. Report effect sizes and confidence intervals instead of p-values alone .
Q. How should long-term stability studies for this compound formulations be structured?
Methodological Answer:
- Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months), monitoring degradation via HPLC-UV.
- Include degradation product identification using LC-MS and stress testing (e.g., oxidative, photolytic conditions). Publish stability data with Arrhenius equation-based shelf-life predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
